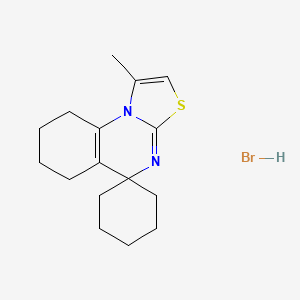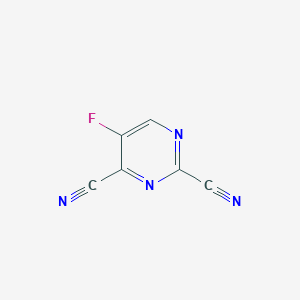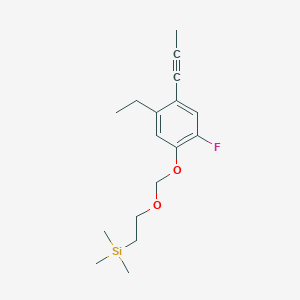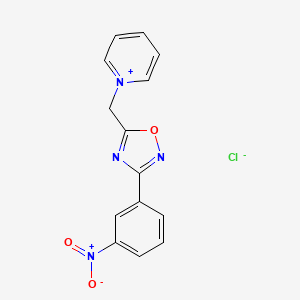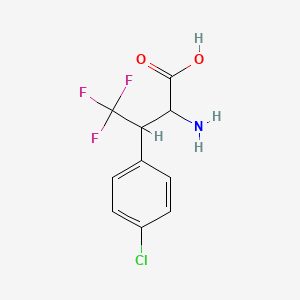
1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene is an organic compound with the molecular formula C7H2Br2F4. This compound is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted on the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method is the dibromination of alkenes using reagents like DMSO and oxalyl bromide, which provides mild conditions and high yields . Another method involves the use of Selectfluor as an oxidant and tetrabutylammonium bromide/chloride salts as a halogen source .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Bromination: Reagents like DMSO and oxalyl bromide, or tetrapropylammonium nonabromide.
Fluorination: Reagents like Selectfluor and tetrabutylammonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield dibromides, while fluorination can yield difluorides .
Scientific Research Applications
1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Utilized in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene involves its interaction with molecular targets through substitution and addition reactions. The bromine and fluorine atoms can participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobenzene: A simpler derivative with only bromine substitutions.
1,2-Dibromobenzene: Another isomer with bromine atoms in different positions.
1,3-Dibromobenzene: Similar to 1,4-Dibromobenzene but with different substitution pattern.
Uniqueness
1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity and applications compared to other dibromobenzene derivatives .
Properties
Molecular Formula |
C7H2Br2F4 |
|---|---|
Molecular Weight |
321.89 g/mol |
IUPAC Name |
1,4-dibromo-3-(difluoromethyl)-2,5-difluorobenzene |
InChI |
InChI=1S/C7H2Br2F4/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1,7H |
InChI Key |
WJKVERPUYUTSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
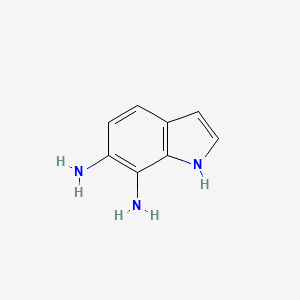
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
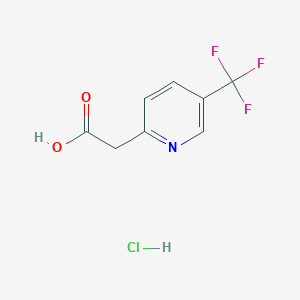
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
